molecular formula C7H16Br2N2 B1406997 (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide CAS No. 150208-84-7

(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide

Cat. No.: B1406997
CAS No.: 150208-84-7
M. Wt: 288.02 g/mol
InChI Key: DXIXMLXRNJGFFT-KLXURFKVSA-N
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Description

(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide is a bicyclic compound that features a unique structural motif known as the diazabicyclo[4.3.0]nonane core.

Mechanism of Action

“(S)-1,4-Diazabicyclo[4.3.0]nonane” is used as stationary phases for the separation of enantiomeric mixtures of products. It is also used as catalysts for the enantioselective synthesis of various organic compounds and drugs .

Safety and Hazards

“(S)-1,4-Diazabicyclo[4.3.0]nonane” causes burns by all exposure routes. The product is a corrosive material. Use of gastric lavage or emesis is contraindicated. Possible perforation of stomach or esophagus should be investigated .

Preparation Methods

The synthesis of (s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide typically involves multiple steps. One common method starts with the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form a pyrrolo[3,4-b]pyridine intermediate. This intermediate undergoes catalytic hydrogenation and subsequent reduction to yield the desired diazabicyclo[4.3.0]nonane structure . Industrial production methods often focus on optimizing yield and purity through enantioselective synthesis, using chiral induction reagents such as ®-2-amino-2-phenyl-ethanol .

Chemical Reactions Analysis

(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, LAH for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXMLXRNJGFFT-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCCN2C1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Reactant of Route 2
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Reactant of Route 3
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Reactant of Route 4
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Reactant of Route 5
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide
Reactant of Route 6
(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide

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